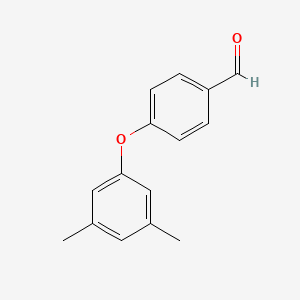

4-(3,5-Dimethylphenoxy)benzaldehyde

描述

Contextual Significance of Aryloxybenzaldehyde Scaffolds in Advanced Synthesis

Aryloxybenzaldehyde scaffolds, such as 4-(3,5-dimethylphenoxy)benzaldehyde, are important structural motifs in a variety of organic molecules. The diaryl ether linkage is a common feature in numerous natural products with diverse biological activities, including antibacterial, anti-inflammatory, antifungal, and herbicidal properties. beilstein-journals.org This makes the synthesis of molecules containing this scaffold an active area of research in medicinal and agrochemical chemistry. beilstein-journals.org

The aldehyde group in these scaffolds provides a versatile handle for a wide range of chemical transformations. It can participate in reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations, allowing for the construction of more elaborate molecular structures. researchgate.netyoutube.com For instance, aldehydes are crucial precursors for condensation reactions with amines to form Schiff bases, which can then be used to create macrocyclic ligands or complex compounds. nih.gov

Retrosynthetic Analysis Considerations for Complex Phenoxy-Benzaldehyde Architectures

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com When considering the synthesis of complex architectures based on phenoxy-benzaldehydes, the key disconnection is often the ether linkage.

The formation of the diaryl ether bond is a critical step. Two primary strategies are commonly employed:

Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). beilstein-journals.orgtandfonline.com While effective, traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures. beilstein-journals.org However, significant progress has been made in developing milder and more efficient Ullmann-type reactions using various ligands and copper sources. acs.orgnih.govorganic-chemistry.org These improved methods often tolerate a wider range of functional groups and can be applied to sterically hindered substrates. acs.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a phenoxide with an activated aryl halide. fishersci.co.uk The aromatic ring of the aryl halide must be substituted with electron-withdrawing groups to facilitate the nucleophilic attack. fishersci.co.uknih.gov This method can be highly efficient for specific substrates and offers an alternative to metal-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org

In the specific case of this compound, a retrosynthetic analysis would suggest two main pathways based on the disconnection of the ether bond:

Pathway A: Disconnecting the C-O bond to give 4-halobenzaldehyde and 3,5-dimethylphenol (B42653). The subsequent forward synthesis would involve a coupling reaction, likely an Ullmann condensation, between these two fragments.

Pathway B: Disconnecting the C-O bond to give 4-hydroxybenzaldehyde (B117250) and a 3,5-dimethylhalobenzene. The forward synthesis would again involve a coupling reaction.

Structure

3D Structure

属性

IUPAC Name |

4-(3,5-dimethylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGGBCMNULQOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443435 | |

| Record name | 4-(3,5-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287953-82-6 | |

| Record name | 4-(3,5-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3,5 Dimethylphenoxy Benzaldehyde

Catalytic Approaches to Phenolic Ether Bond Formation

The development of catalytic systems for aryl ether synthesis has been a major focus, aiming to overcome the limitations of stoichiometric reagents. acs.org

Palladium-Catalyzed Synthesis: Palladium-based catalysts, often in combination with specific ligands, have proven effective for the cross-coupling of alcohols and aryl halides to form aryl ethers. google.comorganic-chemistry.org These reactions can often be carried out under mild conditions with high yields. google.com

Copper-Catalyzed Synthesis: As mentioned in the context of Ullmann-type reactions, modern copper-catalyzed systems offer a significant improvement over the classical method. The use of ligands can enable the reaction to proceed at lower temperatures and with catalytic amounts of copper. researchgate.netorganic-chemistry.org

Aluminum-Catalyzed Synthesis: An environmentally friendly, halide- and transition-metal-free method for the synthesis of aryl enol ethers from phenols and dimethyl ketals has been reported using an aluminum catalyst. These aryl enol ethers can then be converted to diaryl ethers. rsc.org

Interactive Table: Catalytic Systems for Aryl Ether Synthesis

| Catalyst System | Reactant Types | Key Features |

| Palladium with Chelating Ligand | Alcohol and Aromatic Compound with Activated Substituent | Mild temperatures (50-120°C), high yields (>75%) google.com |

| Copper with N,N-dimethylglycine | Phenols and Aryl Halides | Milder conditions (90°C) than traditional Ullmann researchgate.net |

| Aluminum (AlMe₃) | Phenols and Dimethyl Ketals | Halide- and transition-metal-free rsc.org |

Atom-Economical and Solvent-Free Synthesis Protocols

Green chemistry principles emphasize the importance of maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing the use of solvents. pnas.org

Catalytic Williamson Ether Synthesis (CWES): A "green" version of the Williamson ether synthesis has been developed that uses weak alkylating agents like alcohols at high temperatures (>300°C) under pressure. acs.orgacs.org This process is catalytic and produces water as a byproduct instead of large quantities of salt, making it more atom-economical and environmentally friendly. acs.org

Solvent-Free Dehydrogenative Arylation: A novel, solvent-free method for synthesizing aryl ethers from cyclohexanone (B45756) derivatives and alcohols has been developed using palladium on charcoal as a catalyst. This process involves the formation of an enol ether followed by dehydrogenation. rsc.org

Metal-Free Synthesis in Water: An arylation of alcohols with diaryliodonium salts has been achieved under mild, metal-free conditions using water as the solvent. This method avoids the need for expensive catalysts and organic solvents. organic-chemistry.org

These innovative approaches highlight the ongoing efforts to develop more sustainable and efficient synthetic routes for valuable chemical compounds like 4-(3,5-dimethylphenoxy)benzaldehyde.

Microwave-Assisted and Photochemical Synthesis Strategies

The formation of the diaryl ether bond in this compound can be significantly enhanced by employing modern synthetic techniques such as microwave irradiation and photochemical methods. These strategies offer advantages in terms of reaction times, yields, and milder reaction conditions compared to traditional thermal methods like the Ullmann condensation. wikipedia.orgprinceton.edumdpi.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times and improved yields. mdpi.com For the synthesis of diaryl ethers, microwave heating has been successfully applied to Ullmann-type coupling reactions. princeton.edu In a typical procedure, a mixture of an aryl halide (such as 4-chlorobenzaldehyde (B46862) or 4-fluorobenzaldehyde), a phenol (B47542) (3,5-dimethylphenol), a copper catalyst (e.g., copper(I) iodide), a base (e.g., potassium carbonate or cesium carbonate), and a high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide) is subjected to microwave irradiation. wikipedia.orgprinceton.edumdpi.com The use of microwave heating can accelerate the reaction, allowing for the synthesis of diaryl ethers in minutes as opposed to hours required for conventional heating. princeton.edu

For instance, a catalyst-free approach for the synthesis of diaryl ethers has been reported where the coupling of phenols with electron-deficient aryl halides proceeds rapidly under microwave irradiation in DMSO. organic-chemistry.org While a specific protocol for this compound is not detailed in the reviewed literature, the general principles of microwave-assisted Ullmann-type reactions provide a strong basis for its synthesis. The reaction would involve the coupling of 3,5-dimethylphenol (B42653) with a 4-halobenzaldehyde in the presence of a copper catalyst and a base, under microwave irradiation.

Photochemical Synthesis:

Photochemical methods offer an alternative pathway for the formation of C-O bonds in diaryl ethers, often proceeding under mild, room-temperature conditions. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for various organic transformations, including the formation and cleavage of diaryl ether linkages. nih.gov The synthesis of diaryl ethers can be envisioned through a photoredox-catalyzed cross-coupling of a phenol with an aryl halide. While a direct photochemical synthesis of this compound has not been explicitly described, related transformations suggest its feasibility. For example, photochemical methods have been developed for the synthesis of thioethers from aryl chlorides and alcohols, highlighting the potential of this approach for C-heteroatom bond formation. nih.gov

A plausible photochemical route would involve the use of a suitable photosensitizer that, upon irradiation with visible light, can facilitate the coupling of the 3,5-dimethylphenoxide anion with a 4-halobenzaldehyde derivative. Mechanistic studies on related reactions suggest the involvement of radical intermediates. nih.gov

Optimization of Precursor Synthesis and Reaction Conditions

Synthesis of Substituted Phenol Precursors

The key phenolic precursor for the target molecule is 3,5-dimethylphenol. Various synthetic routes to this compound have been developed, starting from different raw materials.

One common method involves the use of xylene as a starting material. google.com This multi-step process includes:

Acylation: Xylene undergoes a Friedel-Crafts acylation reaction with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3,5-dimethylacetophenone. google.com

Oxidation: The resulting ketone is then oxidized using a peroxide, such as metachloroperbenzoic acid, in a Baeyer-Villiger oxidation to yield the corresponding ester, 3,5-dimethylphenyl acetate. google.com

Hydrolysis: Finally, hydrolysis of the ester furnishes 3,5-dimethylphenol. google.com

Another approach starts from 3,5-dimethylcyclohex-2-en-1-one. prepchem.com This method involves bromination followed by dehydrobromination and subsequent treatment with a strong base to yield 3,5-dimethylphenol. prepchem.com

| Starting Material | Reagents | Key Steps | Reported Yield |

| Xylene | 1. Acetyl Chloride, AlCl₃2. Metachloroperbenzoic acid3. Hydrolysis | Acylation, Oxidation, Hydrolysis | High google.com |

| 3,5-Dimethylcyclohex-2-en-1-one | 1. Bromine, Acetic Acid2. Potassium Hydroxide | Bromination, Dehydrobromination | 5-6 g from 10 g starting material prepchem.com |

This table presents a summary of synthetic routes for 3,5-dimethylphenol.

Synthesis of Halogenated Benzaldehyde (B42025) Precursors

The benzaldehyde precursor required for the synthesis is typically a halogenated derivative, such as 4-chlorobenzaldehyde or 4-fluorobenzaldehyde, to facilitate the nucleophilic aromatic substitution reaction.

Synthesis of 4-Chlorobenzaldehyde:

A common industrial method for the preparation of 4-chlorobenzaldehyde involves the hydrolysis of 4-chlorobenzal chloride. prepchem.com The reaction is typically carried out using concentrated sulfuric acid. orientjchem.org An alternative route is the oxidation of 4-chlorotoluene. chemicalbook.com This can be achieved through a chlorination reaction followed by hydrolysis. chemicalbook.com The oxidation of 4-chlorobenzyl alcohol also yields 4-chlorobenzaldehyde. prepchem.com

| Starting Material | Reagents | Key Steps | Reported Yield |

| 4-Chlorobenzal chloride | Concentrated Sulfuric Acid | Hydrolysis | 70% orientjchem.org |

| p-Chlorotoluene | Chlorine, Phosphorus trichloride, Sulfuric Acid | Chlorination, Hydrolysis | Not specified chemicalbook.com |

| 4-Chlorobenzyl alcohol | Oxidizing agent | Oxidation | Not specified prepchem.com |

This table summarizes methods for the synthesis of 4-chlorobenzaldehyde.

The choice of the halogenated benzaldehyde can influence the reaction conditions for the subsequent etherification. Aryl fluorides are often more reactive towards nucleophilic aromatic substitution than aryl chlorides.

Advanced Chemical Reactivity and Transformation Studies of 4 3,5 Dimethylphenoxy Benzaldehyde

Comprehensive Analysis of Reactions Involving the Aldehyde Moiety

The aldehyde group is one of the most reactive functional groups in organic chemistry, readily undergoing nucleophilic addition, condensation, oxidation, reduction, and olefination reactions.

The carbonyl carbon of the aldehyde in 4-(3,5-dimethylphenoxy)benzaldehyde is electrophilic and susceptible to attack by nucleophiles. mnstate.edupressbooks.pub This initial attack leads to a tetrahedral alkoxide intermediate. pressbooks.pub For aldehydes like this one, which lack an α-chiral center, the addition of a nucleophile to the prochiral carbonyl carbon results in the formation of a racemic mixture of enantiomers, unless a chiral reagent, catalyst, or auxiliary is employed to induce stereoselectivity. diva-portal.org

Aromatic aldehydes, such as this compound, are generally less reactive than aliphatic aldehydes. This reduced reactivity is due to the electron-donating resonance effect of the aromatic ring, which decreases the partial positive charge on the carbonyl carbon. pressbooks.pubuobasrah.edu.iq

Stereochemical control in nucleophilic additions to aldehydes is a cornerstone of modern asymmetric synthesis. While no specific studies on the stereocontrolled addition to this compound are prominently documented, established models like the Felkin-Anh and Cram models predict the stereochemical outcome in additions to aldehydes with existing chirality. For a prochiral aldehyde, chiral nucleophiles or catalysts are required to achieve facial selectivity, leading to an excess of one enantiomer over the other.

Table 1: Nucleophilic Addition to this compound

| Nucleophile (Nu⁻) | Reagent Example | Product | Notes |

| Cyanide | NaCN, H⁺ | 2-Hydroxy-2-(4-(3,5-dimethylphenoxy)phenyl)acetonitrile | Forms a cyanohydrin, a precursor to α-hydroxy acids. |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | (4-(3,5-Dimethylphenoxy)phenyl)(phenyl)methanol | Creates a new carbon-carbon bond, yielding a secondary alcohol. |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | (4-(3,5-Dimethylphenoxy)phenyl)methanol | A standard reduction reaction to form a primary alcohol. |

This table presents illustrative examples based on general principles of aldehyde reactivity.

Condensation reactions are fundamental for building larger molecular frameworks from aldehyde precursors.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgnih.gov this compound can react with active methylene compounds such as malononitrile (B47326) or diethyl malonate to yield α,β-unsaturated products, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.net The reaction proceeds via a nucleophilic addition followed by dehydration. wikipedia.org

Aldol (B89426) Condensation : The Claisen-Schmidt condensation, a type of crossed-aldol reaction, occurs between an aldehyde (with no α-hydrogens, like this compound) and a ketone in the presence of a base (e.g., NaOH or KOH). rsc.orgjetir.org This reaction is a primary method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). nih.govnih.gov The reaction of this compound with an aryl ketone like acetophenone (B1666503) would produce a chalcone (B49325) derivative, which are known for their significant biological activities. nih.gov

Schiff Base Formation : Aldehydes readily react with primary amines to form imines, also known as Schiff bases. nih.govresearchgate.net The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov These reactions are often catalyzed by a trace amount of acid. This compound can be condensed with various primary amines to synthesize a diverse range of Schiff bases, which are important ligands in coordination chemistry and possess various biological activities. uobasrah.edu.iqresearchgate.net

Table 2: Condensation Reactions of this compound

| Reaction Type | Reactant | Catalyst | Product Class |

| Knoevenagel | Malononitrile | Piperidine | 2-(4-(3,5-Dimethylphenoxy)benzylidene)malononitrile |

| Aldol (Claisen-Schmidt) | Acetophenone | NaOH or KOH | (E)-1-Phenyl-3-(4-(3,5-dimethylphenoxy)phenyl)prop-2-en-1-one (a chalcone) |

| Schiff Base Formation | Aniline (B41778) | Acetic Acid (cat.) | (E)-N-(4-(3,5-Dimethylphenoxy)benzylidene)aniline (an imine) |

This table provides representative examples of condensation reactions.

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting other functional groups in the molecule under appropriate conditions.

Selective Oxidation : The transformation of this compound to 4-(3,5-dimethylphenoxy)benzoic acid can be achieved using various oxidizing agents. Mild reagents like Tollens' reagent (silver nitrate (B79036) in ammonia) or Fehling's solution are classic tests for aldehydes. For preparative scale, stronger oxidants like potassium permanganate (B83412) (KMnO₄) under controlled basic conditions, followed by acidic workup, or chromium-based reagents are effective.

Selective Reduction : The aldehyde can be selectively reduced to the corresponding primary alcohol, (4-(3,5-dimethylphenoxy)phenyl)methanol. This is commonly accomplished using hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reagent that readily reduces aldehydes and ketones and is typically used in alcoholic solvents. researchgate.net For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and more reactive.

Olefination reactions are powerful tools for converting carbonyls into alkenes, thus forming new carbon-carbon double bonds.

Wittig Reaction : This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) typically favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, and the driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. mnstate.edumasterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.comyoutube.com A key advantage is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup. wikipedia.org The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, making it highly stereoselective. wikipedia.orgnrochemistry.comorganic-chemistry.org The Still-Gennari modification can be employed to selectively produce (Z)-alkenes. youtube.comnrochemistry.com

Table 3: Olefination of this compound

| Reaction Type | Reagent | Expected Major Product | Stereoselectivity |

| Wittig (Stabilized Ylide) | Ph₃P=CHCO₂Et | Ethyl (E)-3-(4-(3,5-dimethylphenoxy)phenyl)acrylate | High E-selectivity |

| Wittig (Unstabilized Ylide) | Ph₃P=CHCH₃ | 1-(4-(3,5-Dimethylphenoxy)phenyl)prop-1-ene | Z-selectivity favored |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl (E)-3-(4-(3,5-dimethylphenoxy)phenyl)acrylate | High E-selectivity |

This table illustrates expected outcomes for olefination reactions.

Investigation of Transformations at the Phenoxy Ether Linkage

The diaryl ether bond in this compound is generally stable but can be cleaved under specific, often harsh, conditions.

The cleavage of aryl ethers is an important transformation, often used in the final stages of natural product synthesis for deprotection. Strong Lewis acids are typically required for this process.

Boron Tribromide (BBr₃) : Boron tribromide is a powerful and widely used reagent for cleaving ethers, particularly aryl methyl ethers. nih.govnih.gov The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. ufp.ptpearson.com For an aryl ether, this is followed by a nucleophilic attack of a bromide ion. In the case of this compound, the cleavage would occur at the bond between the phenoxy oxygen and the benzaldehyde (B42025) ring, as cleavage of the bond between the oxygen and the dimethylphenyl ring is less favorable. The reaction would yield 4-hydroxybenzaldehyde (B117250) and 1-bromo-3,5-dimethylbenzene (B43891) after an aqueous workup. The reaction is typically performed at low temperatures in a chlorinated solvent like dichloromethane. ufp.pt

Rearrangement Reactions Involving the Ether Bridge

The diaryl ether linkage is a robust functional group; however, under specific conditions, molecules containing this motif can be induced to undergo rearrangement. While direct rearrangement involving the ether bridge of this compound is not widely reported, analogous reactions such as the Fries and Claisen rearrangements provide insight into potential intramolecular transformations.

The Fries rearrangement describes the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid. wikipedia.orgbyjus.com For a derivative of this compound, such as a corresponding phenyl acetate, this reaction could theoretically produce hydroxy acetophenone isomers. The reaction mechanism typically involves the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution on the electron-rich ring. wikipedia.orgbyjus.com The regioselectivity (ortho vs. para substitution) is often dependent on reaction conditions like temperature and solvent. wikipedia.org

The Claisen rearrangement is a thermal, pericyclic, libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl aryl ether. libretexts.orglibretexts.org If the this compound were modified to possess an allyl ether instead of a methyl-substituted phenyl ether, it would be a candidate for this transformation. The reaction proceeds through a concerted, six-membered cyclic transition state, initially forming a non-aromatic dienone intermediate, which then tautomerizes to the more stable ortho-allylphenol product. libretexts.orglibretexts.org Isotopic labeling studies have been crucial in confirming the intramolecular nature and the specific bond-forming and bond-breaking events of this mechanism. libretexts.org

More recent developments have explored variations like the photo-Fries rearrangement, which proceeds via a radical mechanism, and anionic Fries rearrangements. wikipedia.org Additionally, novel strategies using hypervalent iodine compounds have been developed to facilitate Claisen-type rearrangements under milder conditions. acs.org While these specific reactions have not been documented for this compound itself, they represent plausible synthetic pathways for its structural modification and functionalization.

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The two distinct aromatic rings of this compound exhibit different reactivities toward aromatic substitution reactions due to the electronic influence of their respective substituents.

Nucleophilic Aromatic Substitution (SNAr): The benzaldehyde ring is activated towards nucleophilic aromatic substitution. This is because the aromatic ring is rendered electron-poor by the strongly electron-withdrawing aldehyde group (-CHO). rsc.org In an SNAr reaction, a nucleophile attacks the ring, displacing a leaving group (typically a halide). The presence of an electron-withdrawing group, especially at positions ortho or para to the leaving group, is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex. rsc.org Therefore, if a leaving group were present on the benzaldehyde ring of the title compound (e.g., 4-(3,5-dimethylphenoxy)-2-chlorobenzaldehyde), nucleophilic attack would be favored.

Electrophilic Aromatic Substitution (EAS): In contrast, electrophilic aromatic substitution involves the attack of an electrophile on an electron-rich aromatic ring. The reactivity and regioselectivity of each ring in this compound are governed by the directing effects of its substituents.

The outcome of electrophilic aromatic substitution on either ring of this compound is dictated by the combined electronic effects (both inductive and resonance) of the substituents. These effects determine which positions on the ring are activated and most susceptible to electrophilic attack.

On the Benzaldehyde Ring: This ring has two substituents to consider: the para-aldehyde group (-CHO) and the ether linkage (-OAr).

The aldehyde group is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta positions (relative to itself).

The phenoxy group (-OAr) is an activating group, donating electron density to the ring via resonance through the ether oxygen's lone pairs. It directs incoming electrophiles to the ortho and para positions.

Since the two groups are para to each other, their directing effects are in opposition. The phenoxy group directs to the two carbons adjacent to it, while the aldehyde group directs to the same positions (which are meta to it). Therefore, electrophilic substitution on this ring is expected to occur at the positions ortho to the activating phenoxy group (and meta to the deactivating aldehyde group).

On the Dimethylphenyl Ring: This ring contains two methyl groups (-CH₃) and the ether linkage (-OAr).

Methyl groups are activating groups that donate electron density primarily through an inductive effect and hyperconjugation. They are ortho, para-directors.

The ether linkage , viewed from this ring, is also an activating, ortho, para-director.

The two methyl groups are at the 3- and 5-positions. They direct incoming electrophiles to the 2-, 4-, and 6-positions. The ether linkage at the 1-position also directs to the 2-, 4-, and 6-positions. The combined influence of these three activating groups strongly favors electrophilic substitution at the 2-, 4-, and 6-positions, with steric hindrance potentially influencing the ratio of the products.

The directing effects are summarized in the table below.

| Aromatic Ring | Substituent | Electronic Effect | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| Benzaldehyde Ring | -CHO (Aldehyde) | Deactivating (EWG) | Meta-Director | Positions ortho to the phenoxy group (C2, C6) |

| -OAr (Phenoxy) | Activating (EDG) | Ortho, Para-Director | ||

| 3,5-Dimethylphenyl Ring | -CH₃ (Methyl) x2 | Activating (EDG) | Ortho, Para-Director | Positions 2, 4, and 6 |

| -OAr (Ether) | Activating (EDG) | Ortho, Para-Director |

Transition metal catalysis, particularly with palladium, offers powerful methods for forming C-C, C-O, and C-N bonds, often with high selectivity under mild conditions. nih.gov These methods could be applied to this compound to achieve functionalizations that are not possible through classical substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are cornerstones of modern synthesis. researchgate.netorganic-chemistry.org If a halide were installed on either aromatic ring, it could serve as a handle for coupling with a variety of partners like boronic acids, organostannanes, or amines. For instance, a Suzuki-Miyaura coupling reaction could be used to attach new aryl or heteroaryl groups. researchgate.net However, the reactivity of the aldehyde group can be a challenge, sometimes necessitating its protection as a more stable intermediate, like an acetal (B89532) or a hemiaminal, prior to coupling. acs.orgrug.nl

More advanced strategies involve the direct functionalization of C-H bonds. Palladium catalysts can activate C-H bonds, allowing for the introduction of new functional groups without pre-functionalization (e.g., halogenation). rsc.orgnih.gov For this compound, C-H activation could potentially be directed to specific positions by coordinating the catalyst to the aldehyde's oxygen or the ether oxygen. Such reactions can be used for direct arylation, alkenylation, or amination. nih.govacs.org

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly efficient tools in synthetic chemistry. semanticscholar.org Aromatic aldehydes are frequent and key participants in many well-known MCRs. Given its structure, this compound is an excellent candidate for incorporation into a variety of complex molecular scaffolds via MCRs.

Several classic MCRs that utilize an aldehyde component include:

Biginelli Reaction: A three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). researchgate.net The aldehyde's electronic properties can influence reaction yield, with weak electron-withdrawing groups sometimes leading to the best results. researchgate.net

Hantzsch Dihydropyridine Synthesis: A four-component reaction (often pseudo three-component) involving an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form dihydropyridines. frontiersin.org

Mannich Reaction: A three-component aminoalkylation involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. mdpi.com

Ugi Reaction: A four-component reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form α-acylamino amides. nih.gov

The role of this compound in these reactions is to provide the electrophilic carbonyl carbon for initial iminium ion formation or condensation, which kicks off the reaction cascade.

| Multi-Component Reaction | Reactants | Core Product Structure | Role of this compound |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Electrophilic carbonyl source |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine | Electrophilic carbonyl source |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | β-Amino-carbonyl compound | Forms reactive iminium ion |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide | Forms reactive iminium ion |

| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | α-Amino nitrile | Electrophilic carbonyl source |

Detailed Reaction Kinetics and Mechanistic Elucidation Studies

Understanding the kinetics and mechanisms of reactions involving this compound is key to optimizing reaction conditions and controlling product outcomes. While specific studies on this exact molecule are limited, research on analogous substituted benzaldehydes provides a strong framework for predicting its behavior.

Mechanistic studies often employ a combination of experimental and computational methods. For example, kinetic investigations of the condensation of substituted benzaldehydes with amines to form hemiaminals and Schiff bases reveal how the electronic nature of the substituents on the aldehyde ring affects reaction rates. Electron-withdrawing groups generally accelerate the initial nucleophilic attack on the carbonyl carbon.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways. nih.gov Such studies can map out the energy profiles of reactions, identifying transition states and intermediates. For instance, DFT calculations could model the SNAr pathway to determine the stability of the Meisenheimer complex or trace the potential energy surface of a pericyclic rearrangement. nih.gov

For enzyme-catalyzed reactions, detailed mechanistic kinetic models are developed. In reactions involving thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes like benzaldehyde lyase, models must account for the dual role of the aldehyde substrate as both a donor and an acceptor molecule. These models are built through a systematic process of parameter estimation, model analysis, and experimental design to achieve robust predictive power. The mechanism of the Biginelli reaction, for example, is thought to proceed via an initial condensation to form an iminium ion, which is the rate-determining step, followed by cyclization and dehydration. mdpi.com These established mechanistic principles are directly applicable to reactions incorporating this compound.

Synthesis and Exploration of Derivatives and Analogues of 4 3,5 Dimethylphenoxy Benzaldehyde

Structural Modifications of the Aldehyde Group

The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to numerous other functionalities. The following sections detail the conversion of the aldehyde in 4-(3,5-dimethylphenoxy)benzaldehyde into carboxylic acids, esters, amides, amines, imines, alcohols, and alkenes.

Formation of Carboxylic Acid, Ester, and Amide Derivatives

The oxidation of this compound yields 4-(3,5-dimethylphenoxy)benzoic acid. This transformation is a fundamental step, as the resulting carboxylic acid is a precursor to a variety of esters and amides. The oxidation can be achieved using various oxidizing agents, with the choice of reagent often depending on the desired yield and reaction conditions.

Once the carboxylic acid is obtained, esterification can be carried out by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com This equilibrium-driven reaction can be pushed towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comtcu.edu

Amide derivatives are synthesized from the corresponding carboxylic acid. A common method involves the activation of the carboxylic acid followed by reaction with an amine. researchgate.netcore.ac.uk Alternatively, amides can be formed directly from the aldehyde through oxidative amidation, a process that couples the aldehyde with an amine in the presence of an oxidizing agent. organic-chemistry.org

Table 1: Synthesis of Carboxylic Acid, Ester, and Amide Derivatives

| Derivative | Starting Material | Reagents | Reaction Type |

|---|---|---|---|

| 4-(3,5-Dimethylphenoxy)benzoic acid | This compound | Oxidizing Agent (e.g., KMnO4, CrO3) | Oxidation |

| Methyl 4-(3,5-dimethylphenoxy)benzoate | 4-(3,5-Dimethylphenoxy)benzoic acid | Methanol, Acid Catalyst (e.g., H2SO4) | Fischer Esterification |

| N-Substituted 4-(3,5-dimethylphenoxy)benzamide | 4-(3,5-Dimethylphenoxy)benzoic acid | Amine, Coupling Agent (e.g., DCC) | Amidation |

| N-Substituted 4-(3,5-dimethylphenoxy)benzamide | This compound | Amine, Oxidizing Agent | Oxidative Amidation |

Synthesis of Amine and Imine Derivatives

The aldehyde group can be readily converted into imines through condensation with primary amines. masterorganicchemistry.comyoutube.com This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water. youtube.com The resulting imines, also known as Schiff bases, are valuable intermediates in their own right and can be further reduced to form secondary amines. masterorganicchemistry.com

Reductive amination is a powerful one-pot method for synthesizing amines from aldehydes. masterorganicchemistry.comyoutube.com This process involves the in-situ formation of an imine from the aldehyde and an amine, which is then immediately reduced to the corresponding amine by a reducing agent present in the reaction mixture. masterorganicchemistry.comredalyc.org Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used reducing agents for this purpose as they are selective for the iminium ion over the aldehyde. masterorganicchemistry.com

Table 2: Synthesis of Imine and Amine Derivatives

| Derivative | Starting Material | Reagents | Reaction Type |

|---|---|---|---|

| N-Alkyl/Aryl-4-(3,5-dimethylphenoxy)benzylimine | This compound | Primary Amine | Imine Formation |

| N-Alkyl/Aryl-4-(3,5-dimethylphenoxy)benzylamine | This compound | Amine, Reducing Agent (e.g., NaBH3CN) | Reductive Amination |

Preparation of Alcohol and Alkene Derivatives

The reduction of the aldehyde group in this compound leads to the formation of the corresponding primary alcohol, [4-(3,5-dimethylphenoxy)phenyl]methanol. This can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common and mild choice. researchgate.netgoogle.com

The resulting alcohol can then serve as a precursor for the synthesis of alkene derivatives. Dehydration of the alcohol, typically under acidic conditions, can lead to the formation of a styrene-type derivative. Alternatively, more complex alkenes can be synthesized through coupling reactions. For instance, the alcohol can be coupled with hydrazine (B178648) or a hydrazone in the presence of a manganese catalyst to form alkenes. elsevierpure.com

Table 3: Synthesis of Alcohol and Alkene Derivatives

| Derivative | Starting Material | Reagents | Reaction Type |

|---|---|---|---|

| [4-(3,5-Dimethylphenoxy)phenyl]methanol | This compound | Reducing Agent (e.g., NaBH4) | Reduction |

| 1-(3,5-Dimethylphenoxy)-4-vinylbenzene | [4-(3,5-Dimethylphenoxy)phenyl]methanol | Acid Catalyst | Dehydration |

| Substituted Alkenes | [4-(3,5-Dimethylphenoxy)phenyl]methanol | Hydrazine/Hydrazone, Mn Catalyst | Dehydrogenative Coupling |

Derivatization Strategies on the 3,5-Dimethylphenyl Ring

The 3,5-dimethylphenyl ring of this compound provides another site for structural modification. The presence of the two methyl groups directs electrophilic substitution to specific positions on the ring.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, can introduce new functional groups onto the 3,5-dimethylphenyl ring. The directing effects of the existing substituents (the two methyl groups and the phenoxy ether linkage) will influence the position of the incoming electrophile.

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. For example, the nitration of 3,4-dimethoxybenzaldehyde (B141060) proceeds by dissolving the aldehyde in glacial acetic acid and slowly adding concentrated nitric acid. chemicalbook.com A similar approach could be adapted for this compound, with the position of nitration being influenced by the activating methyl groups.

Alkylation and Acylation Reactions

Friedel-Crafts alkylation and acylation reactions offer routes to introduce alkyl and acyl groups onto the aromatic ring. These reactions are catalyzed by Lewis acids, such as aluminum chloride. orgsyn.org For instance, Friedel-Crafts acylation can be used to introduce an acyl group, which can then be further modified. The acylation of 1,4-naphthoquinone (B94277) with aldehydes proceeds via a photochemical pathway, highlighting alternative methods for acylation. mdpi.com

Alkylation can also be performed under various conditions. For example, the alkylation of 4-hydroxybenzaldehydes can be achieved at temperatures ranging from 0 to 60 °C. google.com

Table 4: Derivatization of the 3,5-Dimethylphenyl Ring

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Halogenation | Halogen (e.g., Br2), Lewis Acid | Halogenated this compound |

| Nitration | Nitric Acid, Sulfuric Acid | Nitrated this compound |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl3) | Alkylated this compound |

| Friedel-Crafts Acylation | Acyl Halide/Anhydride, Lewis Acid | Acylated this compound |

Functionalization and Modification of the Benzaldehyde (B42025) Ring

The benzaldehyde moiety within the this compound structure is a primary site for chemical reactions, enabling the synthesis of a wide array of derivatives. Modifications can be targeted at the aldehyde group itself or the aromatic ring to which it is attached.

The introduction of further substituents onto the benzaldehyde ring can profoundly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro or halogen moieties. For instance, nitration of aromatic aldehydes can be achieved using nitric acid in an acetic acid medium. chemicalbook.com Halogenation can also be performed using appropriate reagents.

A key strategy for derivatization involves the reaction of the aldehyde functional group. Condensation reactions with primary amines or other nucleophiles are common. For example, benzaldehydes react with amino-triazole derivatives to form hemiaminals and, subsequently, Schiff bases. mdpi.com The yield and stability of these products are influenced by the electronic nature of substituents on the benzaldehyde ring. mdpi.com

Another advanced functionalization method is the introduction of "clickable" groups, such as azides, which allow for covalent attachment to other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. beilstein-journals.orgnih.gov This approach involves a multi-step synthesis that could be adapted for this compound. A potential synthetic route might involve protecting the aldehyde, followed by directed ortho-metalation to introduce a functional group that can be converted to an azide (B81097). beilstein-journals.org The resulting azide-functionalized derivative can then react with various terminal alkynes to produce a library of triazole-containing compounds. beilstein-journals.orgnih.gov

The following table summarizes various derivatization strategies applicable to benzaldehyde rings, which could be explored for this compound.

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group | Reference |

| Nitration | Nitric acid, acetic acid | Nitro group (-NO₂) | chemicalbook.com |

| Azide Functionalization | Multi-step sequence involving protection, metalation, and substitution with an azide source (e.g., NaN₃) | Azide group (-N₃) | beilstein-journals.orgnih.gov |

| Schiff Base Formation | Primary amines (e.g., 4-amino-3,5-dimethyl-1,2,4-triazole) | Imine (-C=N-R) | mdpi.com |

| Williamson Ether Synthesis | Phenols, base | Ether linkage (-O-R) | orientjchem.orgresearchgate.net |

Synthesis of Bridged and Polymeric Derivatives

Building upon the monomeric core of this compound, more complex molecular architectures such as bridged and polymeric derivatives can be synthesized. These larger structures can exhibit unique properties arising from their defined spatial arrangements or high molecular weights.

Bridged derivatives can be conceptualized as two benzaldehyde units linked by a flexible or rigid spacer. The synthesis of such molecules often involves the reaction of a diol or a similar bifunctional linker with a suitable precursor. For example, a dialdehyde, 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde, has been synthesized by reacting p-hydroxybenzaldehyde with 1,5-dibromopentane. nih.govresearchgate.net This strategy could be adapted by using 4-hydroxy-functionalized derivatives of this compound as the starting material. These dialdehydes are valuable precursors for creating macrocyclic ligands or complex coordination compounds through condensation reactions with amines. nih.govresearchgate.net

The creation of polymeric derivatives involves the immobilization of the benzaldehyde unit onto a polymer backbone or the polymerization of functionalized monomers. One approach is to attach the benzaldehyde derivative to an amine-terminated polymer. nih.gov For instance, benzaldehyde and its hydroxy derivatives have been immobilized onto amine-terminated polyacrylonitrile (B21495) to create biocidal polymers. nih.gov The aldehyde group reacts with the amine terminals on the polymer to form Schiff base linkages. nih.gov Another strategy involves using multifunctional benzaldehyde derivatives as cross-linkers or monomers in polymerization reactions. For example, a triazine-core molecule bearing three benzaldehyde groups has been used in polymer synthesis. glpbio.com

The table below outlines synthetic approaches for creating bridged and polymeric derivatives from benzaldehyde precursors.

| Derivative Type | Synthetic Approach | Key Reactants | Resulting Structure | Reference |

| Bridged Derivative | Williamson Ether Synthesis with a dihaloalkane | p-Hydroxybenzaldehyde, Dihaloalkane (e.g., 1,5-dibromopentane) | Two benzaldehyde units linked by an alkyl ether chain | nih.govresearchgate.net |

| Polymeric Derivative | Immobilization on a polymer backbone | Amine-terminated polymer, Benzaldehyde derivative | Polymer chains functionalized with benzaldehyde units via imine bonds | nih.gov |

| Polymeric Derivative | Polymerization of multifunctional monomers | Triazine-tris-benzaldehyde, Diamine comonomer | Cross-linked polymer network | glpbio.com |

Investigation of Structure-Reactivity and Structure-Property Relationships within Derivative Series

A systematic investigation of the derivatives of this compound allows for the establishment of structure-reactivity and structure-property relationships. These relationships are crucial for designing new molecules with desired chemical and physical characteristics.

Structure-Reactivity Relationships: The reactivity of the aldehyde group is highly sensitive to the electronic effects of substituents on the benzaldehyde ring. In condensation reactions to form Schiff bases, electron-withdrawing groups on the benzaldehyde generally decrease the yield of the initial hemiaminal intermediate, while electron-donating groups tend to increase it. mdpi.com For example, in the reaction of substituted benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole, the hemiaminal formation yield increases in the order OH < OCH₃ < CH₃ < F < Cl < Br < H for electron-donating groups, and decreases in the order NO₂ > CN > CF₃ > CHO > H for electron-withdrawing groups. mdpi.com The polarity of the solvent also plays a significant role, with apolar aprotic solvents favoring hemiaminal formation, while polar solvents shift the equilibrium towards the final Schiff base product. mdpi.com

Structure-Property Relationships: Modifications to the core structure of this compound can significantly impact the properties of the resulting derivatives, including their biological activity. In a series of biocidal polymers created by immobilizing hydroxybenzaldehydes onto a polymer backbone, the antimicrobial activity was found to vary with the number and position of phenolic hydroxyl groups on the bioactive moiety. nih.gov Generally, the activity increased with an increasing number of hydroxyl groups. nih.gov

In the context of designing molecules for specific biological targets, even subtle structural changes can lead to significant differences in affinity and efficacy. Studies on analogs of pharmacologically active compounds have shown that modifications such as methylation or halogenation of an aromatic ring, or altering a heterocyclic ring within the molecule, can drastically change the compound's binding affinity for biological targets like transporters or receptors. elsevierpure.com For instance, replacing a cyclohexyl ring with a benzene (B151609) ring or modifying a piperidine (B6355638) ring in a series of compounds led to notable changes in their affinity for the dopamine (B1211576) transporter. elsevierpure.com These principles can be applied to the design of novel derivatives of this compound for various applications.

The following table provides examples of observed structure-property relationships in benzaldehyde derivatives and related compounds.

| Structural Modification | Property Investigated | Observed Relationship | Reference |

| Addition of -OH groups to benzaldehyde moiety on a polymer | Antimicrobial Activity | Activity increased with the number of phenolic hydroxyl groups. | nih.gov |

| Variation of substituents on the benzaldehyde ring | Reactivity in Condensation Reactions | Electron-donating groups increase hemiaminal yield; electron-withdrawing groups decrease it. | mdpi.com |

| Methylation/Halogenation of aromatic ring in drug analogs | Receptor Binding Affinity | Enhanced the ability to block binding to a specific target compared to dopamine uptake. | elsevierpure.com |

| Replacement of cyclohexyl with phenyl ring in drug analogs | Transporter Affinity | Tended to decrease affinity for the dopamine transporter. | elsevierpure.com |

Advanced Spectroscopic Characterization Methodologies for 4 3,5 Dimethylphenoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Application of 1D and 2D NMR Techniques for Comprehensive Structural Elucidation

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental understanding of the molecular framework. For 4-(3,5-dimethylphenoxy)benzaldehyde, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on both phenyl rings, and the methyl protons. The aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically around 9.9-10.0 ppm, due to the deshielding effect of the carbonyl group. rsc.org The aromatic protons will present as a complex pattern of multiplets in the range of 6.8-7.9 ppm. Specifically, the protons on the benzaldehyde (B42025) ring will show a characteristic AA'BB' system, while the protons on the phenoxy ring will display a different splitting pattern influenced by the two meta-methyl groups. The methyl protons are anticipated to appear as a sharp singlet further upfield, around 2.3 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift in the range of 190-193 ppm. rsc.org The aromatic carbons will resonate between 115 and 160 ppm, with the carbon attached to the ether oxygen and the carbon of the aldehyde group appearing at the lower end of this range. The methyl carbons are expected to have a chemical shift of approximately 21 ppm. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule. youtube.comgithub.iosdsu.eduyoutube.com

COSY: This experiment would reveal correlations between scalar-coupled protons. For instance, it would show the coupling between the ortho and meta protons on the benzaldehyde ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: This experiment identifies longer-range couplings (typically over two to three bonds) between protons and carbons. This would be crucial for confirming the connection of the 3,5-dimethylphenoxy group to the benzaldehyde moiety through the ether linkage by observing a correlation between the protons on one ring and the carbons on the other.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.9 - 10.0 | s |

| Aromatic H (benzaldehyde ring) | 7.8 - 7.9 | d |

| Aromatic H (benzaldehyde ring) | 7.0 - 7.1 | d |

| Aromatic H (phenoxy ring) | 6.8 - 6.9 | s |

| Aromatic H (phenoxy ring) | 6.7 - 6.8 | s |

| Methyl H | ~2.3 | s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 193 |

| Quaternary Aromatic C (C-O) | 155 - 160 |

| Quaternary Aromatic C (C-CHO) | 130 - 135 |

| Aromatic CH | 115 - 140 |

| Quaternary Aromatic C (C-CH₃) | 138 - 140 |

| Methyl C | ~21 |

Dynamic NMR for Conformational Analysis and Exchange Processes

The ether linkage in this compound allows for rotational freedom, leading to different conformational isomers. Dynamic NMR spectroscopy is a powerful tool to study these conformational changes and any existing exchange processes. nih.govacs.org By monitoring NMR spectra at varying temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, rapid rotation around the C-O bonds would lead to averaged signals. As the temperature is lowered, the rotation may become slow on the NMR timescale, resulting in the appearance of distinct signals for each conformer. The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational interchange, such as the energy barrier to rotation. nih.gov

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are highly effective for identifying functional groups and elucidating structural details.

Vibrational Mode Assignments and Elucidation of Functional Group Presence

The IR and Raman spectra of this compound are expected to show a number of characteristic absorption bands. The most prominent feature in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, anticipated in the region of 1680-1700 cm⁻¹. ias.ac.inresearchgate.net The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. ias.ac.in

The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations of the diaryl ether linkage are key identifiers and are predicted to appear in the range of 1200-1270 cm⁻¹ and 1020-1100 cm⁻¹, respectively. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, will be present in the lower frequency region (690-900 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often more intense. The symmetric "breathing" modes of the substituted benzene (B151609) rings would be particularly prominent.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aldehydic C-H Stretch | 2720, 2820 | Weak-Medium | Medium |

| C=O Stretch | 1680 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1200 - 1270 | Strong | Weak |

| Symmetric C-O-C Stretch | 1020 - 1100 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for characterizing compounds containing chromophores, which are the parts of a molecule responsible for its color.

Analysis of Electronic Transitions and Chromophore Characterization

The this compound molecule contains two main chromophores: the benzaldehyde moiety and the phenoxy group, which together form a more extended conjugated system. The UV-Vis spectrum is expected to display absorptions corresponding to π → π* and n → π* electronic transitions. youtube.comrsc.org

The high-energy π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to result in strong absorption bands, likely in the range of 250-300 nm. researchgate.netresearchgate.netnist.gov The presence of the ether oxygen and the methyl groups as auxochromes can cause a bathochromic (red) shift of these bands compared to unsubstituted benzaldehyde.

The n → π* transition, which involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is symmetry-forbidden and therefore results in a much weaker absorption band at a longer wavelength, typically above 300 nm. youtube.com The position and intensity of these bands can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | 250 - 300 nm | High |

| n → π | > 300 nm | Low |

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry is a powerful tool for the unambiguous identification of organic compounds. It provides not only the mass-to-charge ratio (m/z) of the molecular ion but also its elemental composition through highly accurate mass measurements.

Accurate Mass Determination for Molecular Formula Confirmation

The primary application of HRMS in the analysis of this compound is the confirmation of its molecular formula, C₁₅H₁₄O₂. sigmaaldrich.com By measuring the m/z of the molecular ion with high precision (typically to four or five decimal places), it is possible to distinguish it from other ions with the same nominal mass. The theoretical monoisotopic mass of this compound can be calculated and compared with the experimentally determined value.

Table 1: Theoretical Isotopic Masses for [C₁₅H₁₄O₂]⁺

| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₁₅¹H₁₄¹⁶O₂ | 226.0994 | 100.00 |

| ¹³C¹²C₁₄¹H₁₄¹⁶O₂ | 227.1027 | 16.58 |

| ¹²C₁₅¹H₁₃²H¹⁶O₂ | 227.1056 | 0.23 |

| ¹²C₁₅¹H₁₄¹⁷O¹⁶O | 227.0038 | 0.08 |

| ¹³C₂¹²C₁₃¹H₁₄¹⁶O₂ | 228.1061 | 1.37 |

| ¹²C₁₅¹H₁₄¹⁸O¹⁶O | 228.0042 | 0.20 |

Data is theoretical and for illustrative purposes.

An experimental HRMS measurement yielding a mass that matches the theoretical value for C₁₅H₁₄O₂ within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct elemental composition.

Fragmentation Pattern Analysis for Structural Insights

In addition to accurate mass measurement of the parent ion, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. While specific experimental fragmentation data for this compound is not widely published, a predictive analysis can be made based on the known fragmentation of benzaldehydes and diaryl ethers. docbrown.inforesearchgate.netchemguide.co.uk

The initial ionization would form the molecular ion [C₁₅H₁₄O₂]⁺˙. Subsequent fragmentation could proceed through several pathways:

Loss of a hydrogen radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]⁺. docbrown.info

Loss of carbon monoxide: The [M-H]⁺ ion can further lose a molecule of carbon monoxide (CO) to yield a phenyl cation. docbrown.info

Cleavage of the ether bond: The ether linkage is a likely site for fragmentation. This could lead to the formation of a [C₈H₉O]⁺ ion (dimethylphenoxide radical cation) or a [C₇H₅O]⁺ ion (formylphenyl cation).

Fragments from the dimethylphenyl group: Further fragmentation of the dimethylphenyl portion could lead to the loss of methyl radicals.

Table 2: Plausible High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Formula | Theoretical m/z |

| [M]⁺˙ | [C₁₅H₁₄O₂]⁺˙ | 226.0994 |

| [M-H]⁺ | [C₁₅H₁₃O₂]⁺ | 225.0916 |

| [M-CHO]⁺ | [C₁₄H₁₃O]⁺ | 197.0966 |

| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.0340 |

| [C₈H₉O]⁺ | [C₈H₉O]⁺ | 121.0653 |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 |

This table represents a theoretical fragmentation pattern and would require experimental verification.

X-ray Diffraction (XRD) Analysis Methodologies

Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination

For a definitive solid-state structural analysis, single-crystal X-ray diffraction is the gold standard. mdpi.com This technique requires the growth of a suitable single crystal of this compound. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.

The data obtained from a single-crystal XRD experiment would include:

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths and angles: Accurate measurements of all intramolecular distances and angles.

Intermolecular interactions: Information on how the molecules pack together in the crystal, including hydrogen bonds and van der Waals interactions.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Benzaldehyde Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| α (°) | 90 |

| β (°) | 101.23 |

| γ (°) | 90 |

| Volume (ų) | 1105.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.354 |

This data is illustrative and does not represent experimentally determined values for this compound.

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a more routine technique used for the characterization of polycrystalline materials. units.it It is particularly useful for identifying the crystalline phase of a bulk sample and assessing its purity. A powdered sample of this compound would be analyzed to produce a diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ).

The resulting PXRD pattern serves as a unique "fingerprint" for the crystalline form of the compound. govinfo.govnist.gov It can be used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern.

Detect the presence of different polymorphic forms.

Identify any crystalline impurities present in the sample.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

While this compound itself is not chiral, derivatives could be synthesized that possess stereogenic centers. For such chiral molecules, chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a vital analytical tool.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The shape and sign of the CD spectrum are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter(s).

In the context of chiral derivatives of this compound, CD spectroscopy would be instrumental in:

Determining the absolute configuration: By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of the stereocenters can be assigned.

Studying conformational changes: The CD spectrum can be sensitive to the conformation of the molecule in solution, providing insights into dynamic processes.

Assessing enantiomeric purity: While not a primary method for quantification, the intensity of the CD signal is proportional to the enantiomeric excess of the sample.

The application of CD spectroscopy has been demonstrated in the structural elucidation of other chiral benzaldehyde derivatives, where it was crucial for assigning the absolute configurations of newly isolated natural products. youtube.com

Theoretical and Computational Chemistry Studies of 4 3,5 Dimethylphenoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 4-(3,5-Dimethylphenoxy)benzaldehyde.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of this compound has been investigated to understand its stability and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions and charge transfer properties of a molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. In the case of this compound, the MEP map highlights the electrophilic and nucleophilic regions. The oxygen atom of the carbonyl group typically shows a region of negative potential (red), indicating a site prone to electrophilic attack. Conversely, the hydrogen atoms of the aldehyde group and the aromatic rings often exhibit positive potential (blue), suggesting their susceptibility to nucleophilic attack.

Prediction of Reactivity Sites and Fukui Functions

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the system changes. For this compound, the Fukui functions can pinpoint specific atoms that are most likely to participate in chemical reactions. This information is invaluable for understanding the molecule's chemical behavior and for designing new synthetic pathways.

Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. These calculations help in identifying the characteristic vibrational modes of the molecule, such as the C=O stretching of the aldehyde group and the C-O-C stretching of the ether linkage.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the motion of all atoms.

Investigation of Solvation Effects and Solvent Interactions

MD simulations are particularly useful for studying how this compound behaves in a solution. The simulations can model the interactions between the solute molecule and the surrounding solvent molecules. This allows for the investigation of solvation effects on the molecule's conformation and electronic properties. For example, the polarity of the solvent can influence the stability of different conformers and can affect the molecule's UV-Vis absorption spectrum. Understanding these interactions is critical for predicting the molecule's behavior in different chemical environments.

Analysis of Intermolecular Interactions and Aggregation Behavior

Dipole-Dipole Interactions: The benzaldehyde (B42025) portion of the molecule contains a polar carbonyl group (C=O), which results in a significant molecular dipole moment. The oxygen atom possesses a partial negative charge, while the carbonyl carbon and the attached aromatic ring are more electropositive. This permanent dipole allows for electrostatic dipole-dipole interactions, where molecules align to position the positive end of one dipole near the negative end of another. These interactions are directional and contribute to the stability of ordered aggregates.

Weak Hydrogen Bonds: Although lacking strong hydrogen bond donors like -OH or -NH groups, this compound can participate in weaker C–H···O and C–H···π interactions. The aldehydic hydrogen and the aromatic C-H hydrogens can act as weak donors, forming hydrogen bonds with the carbonyl oxygen of a neighboring molecule. Furthermore, the aromatic rings can act as acceptors for C-H···π interactions, where a C-H bond from a neighboring molecule is directed towards the electron-rich face of the phenyl or phenoxy ring. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

Aggregation Behavior: The interplay of these interactions will likely lead to the formation of specific aggregate structures. It is plausible that the molecules will arrange in an anti-parallel fashion to maximize the favorable dipole-dipole interactions of the carbonyl groups. The aromatic rings are likely to engage in π-stacking, which is a combination of dispersion forces and electrostatic interactions between the quadrupole moments of the rings. The dimethyl substitution pattern on the phenoxy ring will influence the geometry of this stacking, potentially leading to slipped-parallel or T-shaped arrangements rather than a perfectly co-facial stack due to steric hindrance.

Table 1: Expected Intermolecular Interactions in this compound and Their General Characteristics

| Interaction Type | Contributing Moieties | Relative Strength | Directionality |

| London Dispersion | Phenyl and phenoxy rings, methyl groups | Strong | Non-directional |

| Dipole-Dipole | Carbonyl group (C=O) | Moderate | Directional |

| C–H···O Hydrogen Bond | Aromatic/aldehydic C-H and carbonyl O | Weak | Directional |

| C–H···π Interaction | Aromatic/aldehydic C-H and aromatic rings | Weak | Directional |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling provides significant insights into the reactivity of this compound. Density Functional Theory (DFT) is a powerful tool for mapping reaction pathways and characterizing the transition states of reactions involving aldehydes. A key reaction of benzaldehydes is the formation of Schiff bases through condensation with primary amines.

The mechanism of Schiff base formation from a benzaldehyde derivative and an amine has been computationally studied and generally proceeds in two main stages: the formation of a hemiaminal intermediate and its subsequent dehydration to the imine (Schiff base). canterbury.ac.uknih.gov

Step 1: Hemiaminal Formation

The reaction initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the benzaldehyde. DFT calculations on similar systems have identified a transition state (TS1) for this step. canterbury.ac.uknih.gov This transition state involves the simultaneous transfer of a proton from the amine to the carbonyl oxygen and the formation of the C-N bond. The activation energy for this step is influenced by the electronic nature of the substituents on the benzaldehyde. Electron-withdrawing groups tend to lower the activation barrier by increasing the electrophilicity of the carbonyl carbon. The 3,5-dimethylphenoxy group is a weakly electron-donating group, which might slightly increase the activation barrier for this initial attack compared to unsubstituted benzaldehyde.

Step 2: Dehydration of the Hemiaminal

The hemiaminal intermediate is typically unstable and undergoes dehydration to form the final imine product. This step can be acid or base-catalyzed. In the absence of a catalyst, the reaction can proceed through an internal rearrangement of the hemiaminal, characterized by a second transition state (TS2), to facilitate the elimination of a water molecule. canterbury.ac.uknih.gov A subsequent transition state (TS3) leads to the breaking of the C-O bond and the formation of the C=N double bond. canterbury.ac.uknih.gov The presence of water molecules can also play a crucial role in mediating proton transfer during the dehydration step, potentially lowering the activation energy. nih.gov

Computational studies on related diaryl ether formations through Ullmann condensation or other base-catalyzed reactions also provide analogous insights. The reaction barrier for the formation of the ether linkage is sensitive to the electronic properties of the substituents on the aromatic rings. ibm.comnih.gov

Table 2: Representative Calculated Activation Energies for Schiff Base Formation (Benzaldehyde + 4-amino-4H-1,2,4-triazole) at the B3LYP/6-31+G(d) level. canterbury.ac.uknih.gov

| Transition State | Description | Activation Energy (kcal/mol) |

| TS1 | Hemiaminal formation | Varies with substituent |

| TS2 | Internal rearrangement of hemiaminal | Varies with substituent |

| TS3 | Water elimination and imine formation | Varies with substituent |

Note: The specific activation energies for this compound would require dedicated computational studies. The values presented are for an analogous system to illustrate the relative energetic barriers of the reaction steps.

The analysis of the transition state structures would reveal key geometric parameters, such as the forming and breaking bond lengths and the imaginary frequencies corresponding to the reaction coordinate. For instance, in TS1, one would expect to see a partial C-N bond and a partial O-H bond, with an imaginary frequency corresponding to the concerted motion of the nitrogen attack and proton transfer.

Advanced Applications in Materials Science and Specialized Chemical Systems

Role as a Precursor in Polymer Synthesis

In polymer chemistry, 4-(3,5-Dimethylphenoxy)benzaldehyde can be utilized as a monomer or a modifying agent to construct high-performance polymers. The aldehyde functionality is key to its role in polymerization processes.